3-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Bromodomain inhibition Structure-activity relationship Halogen bonding

3-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053-34-7) is a synthetic small molecule (C18H17BrN2O2, MW 373.2 g/mol) belonging to the tetrahydroquinoline (THQ) class of bromodomain inhibitors. The compound features a 3-bromobenzamide moiety linked to a 1-ethyl-2-oxo-tetrahydroquinoline core, a scaffold that has been structurally validated in multiple patents as a BET bromodomain ligand.

Molecular Formula C18H17BrN2O2
Molecular Weight 373.2 g/mol
CAS No. 922053-34-7
Cat. No. B6572034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS922053-34-7
Molecular FormulaC18H17BrN2O2
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H17BrN2O2/c1-2-21-16-8-7-15(11-12(16)6-9-17(21)22)20-18(23)13-4-3-5-14(19)10-13/h3-5,7-8,10-11H,2,6,9H2,1H3,(H,20,23)
InChIKeyYHQQYIXSNFUMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053-34-7): Structural and Pharmacophoric Baseline for Scientific Procurement


3-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922053-34-7) is a synthetic small molecule (C18H17BrN2O2, MW 373.2 g/mol) belonging to the tetrahydroquinoline (THQ) class of bromodomain inhibitors . The compound features a 3-bromobenzamide moiety linked to a 1-ethyl-2-oxo-tetrahydroquinoline core, a scaffold that has been structurally validated in multiple patents as a BET bromodomain ligand [1]. Tetrahydroquinoline derivatives constitute one of the five major structural categories of BRD4-binding compounds, alongside JQ1 derivatives, 3,5-dimethylisoxazole derivatives, and 2-thiazolidinone derivatives [2]. The 3-bromo substitution pattern on the benzamide ring distinguishes this compound from its 4-bromo regioisomer and des-ethyl analogs, potentially conferring differential binding interactions within the acetyl-lysine recognition pocket.

Why 3-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Cannot Be Interchanged with In-Class Analogs: The Substitution Specificity Problem


Generic substitution within the tetrahydroquinoline benzamide series is precluded by the exquisite sensitivity of bromodomain binding to halogen position and N-alkyl substitution. The 3-bromo positional isomer occupies a distinct chemical space from the 4-bromo analog, as the meta-substitution on the benzamide ring orients the bromine atom differently within the acetyl-lysine binding pocket, potentially altering both binding affinity and selectivity across BET family members (BRD2, BRD3, BRD4, BRDT) . Literature on tetrahydroquinoline analogs demonstrates that subtle structural modifications can yield >50-fold selectivity shifts between BD1 and BD2 domains [1]. Furthermore, the 1-ethyl substitution on the tetrahydroquinoline nitrogen is critical; the des-ethyl analog (3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, CAS 922000-14-4) lacks this hydrophobic contact, likely resulting in altered binding thermodynamics. For researchers procuring compounds for SAR studies or assay development, these structural differences are not interchangeable without quantitative validation.

Quantitative Differentiation Evidence: 3-Bromo-THQ-Benzamide vs. Structural Analogs


Bromine Positional Isomerism: 3-Bromo vs. 4-Bromo Substitution on Benzamide Ring Dictates Binding Pocket Complementarity

The 3-bromo (meta) substitution on the benzamide ring of CAS 922053-34-7 positions the bromine atom at a different geometric orientation relative to the tetrahydroquinoline core compared to the 4-bromo (para) isomer. In tetrahydroquinoline-based bromodomain inhibitors, the benzamide moiety engages the acetyl-lysine recognition site, and halogen position directly influences the halogen bonding network with conserved water molecules and backbone residues [1]. While direct head-to-head Kd data for this exact pair is not publicly available, class-level evidence from tetrahydroquinoline SAR studies indicates that halogen positional isomerism can produce >10-fold differences in BRD4 BD2 binding affinity [2]. The 3-bromo orientation may preferentially interact with the ZA channel residues, whereas the 4-bromo isomer may project toward the WPF shelf region.

Bromodomain inhibition Structure-activity relationship Halogen bonding

N1-Ethyl Substitution: Differentiation from Des-Ethyl Analog in Hydrophobic Pocket Occupancy

The 1-ethyl group on the tetrahydroquinoline nitrogen of CAS 922053-34-7 represents a key structural feature that distinguishes it from the des-ethyl analog 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922000-14-4). In the tetrahydroquinoline bromodomain inhibitor pharmacophore, the N1 substituent occupies a hydrophobic pocket adjacent to the acetyl-lysine binding channel [1]. Ethyl substitution provides additional van der Waals contacts that are absent in the unsubstituted analog. Patent SAR data for tetrahydroquinoline series demonstrate that N1-alkyl groups significantly modulate bromodomain affinity, with ethyl typically providing an optimal balance of hydrophobic burial and conformational flexibility . The des-ethyl analog (CAS 922000-14-4) is commercially available from Bidepharm at 98% purity and can serve as a direct comparator for studies requiring matched molecular pairs.

Bromodomain inhibitor N-alkyl SAR Binding thermodynamics

BET Bromodomain Selectivity: Tetrahydroquinoline Scaffold Confers BD2-Selective Binding Profile Distinct from JQ1-Class Pan-Inhibitors

Compounds built on the tetrahydroquinoline scaffold, including CAS 922053-34-7, belong to a chemotype that has been demonstrated to achieve BD2-selective BET bromodomain inhibition, a property that distinguishes them from the pan-BET inhibitor JQ1 [1]. Published studies on tetrahydroquinoline analogs report >50-fold selectivity for BD2 over BD1, with lead compounds achieving BD2 Kd values in the low nanomolar range while sparing BD1 [2]. In contrast, JQ1 binds both BD1 and BD2 with comparable affinity (Kd ~50-90 nM for both domains) [3]. This domain selectivity is pharmacologically significant: BD2-selective inhibitors have been shown to modulate MYC protein levels and exhibit antitumor activity in MYC-driven pediatric cancer models while potentially reducing the thrombocytopenia associated with pan-BET inhibition [2]. While the specific BD2 Kd for CAS 922053-34-7 has not been publicly reported, its core scaffold places it within this BD2-selective chemical space, making it a relevant tool compound for BD2-focused chemical biology studies.

BD2 selectivity BET bromodomain Epigenetic inhibitor

Retro-1 Structural Isomer Distinction: Same Molecular Formula, Divergent Biological Mechanism

CAS 922053-34-7 shares the identical molecular formula (C18H17BrN2O2, MW 373.2) with Retro-1 (CAS 313683-81-7), a structurally distinct compound that acts as an inhibitor of retrograde toxin trafficking rather than a bromodomain ligand . Retro-1 features a 7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one scaffold, fundamentally different from the tetrahydroquinoline-benzamide core of CAS 922053-34-7. Retro-1 protects cells against ricin, Stx1, and Stx2 with reported EC50 values for Shiga toxin protection, and SAR studies have yielded analogs with 70-fold improved potency [1]. This isomeric relationship creates a critical procurement consideration: ordering by molecular formula alone risks receiving Retro-1 instead of the intended bromodomain-targeting THQ compound. The two compounds exhibit entirely different biological mechanisms, target profiles, and application domains.

Structural isomerism Retrograde transport Chemical biology tool

Physicochemical Differentiation: Calculated Drug-Likeness Parameters vs. JQ1 and I-BET726

Comparative calculated physicochemical profiling reveals that CAS 922053-34-7 occupies a distinct property space relative to the prototypical BET inhibitors JQ1 and I-BET726 [1]. The compound incorporates a bromine atom (contributing to molecular weight and lipophilicity) and an amide bond linker between the tetrahydroquinoline and benzamide moieties. Based on its structure (SMILES: CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br), the compound has a molecular weight of 373.2 g/mol, contains 2 hydrogen bond donors and 3 hydrogen bond acceptors, and features 4 rotatable bonds . These parameters place it within Lead-Like chemical space (MW < 460, LogP < 5.6), but the presence of bromine enhances potential for halogen bonding interactions that are absent in non-halogenated analogs. The 3-bromo substitution provides a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering advantages for SAR expansion that are not available with unsubstituted benzamide analogs.

Drug-likeness Physicochemical properties Lead optimization

Optimal Application Domains for 3-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Differentiated Evidence


BD2-Selective Bromodomain Chemical Probe Development

The tetrahydroquinoline scaffold of CAS 922053-34-7 places it within the BD2-selective BET inhibitor chemotype, a class that has demonstrated >50-fold selectivity for BD2 over BD1 in published studies [1]. Researchers developing BD2-selective chemical probes can use this compound as a scaffold for further optimization, leveraging the 3-bromo substituent as a synthetic diversification point. The compound serves as a more tractable starting point than JQ1 for BD2-focused campaigns, as the THQ scaffold inherently favors BD2 binding. Procurement of this specific compound enables matched molecular pair analysis with its 4-bromo isomer and des-ethyl analog to map SAR around the halogen position and N1 substitution.

Matched Molecular Pair SAR Studies for Bromodomain Ligand Optimization

CAS 922053-34-7 is particularly well-suited for matched molecular pair (MMP) studies due to the availability of close structural analogs: the 4-bromo positional isomer and the des-ethyl analog (CAS 922000-14-4, available at 98% purity from Bidepharm) . By systematically comparing these three compounds in BROMOscan or ITC assays, researchers can quantify the contribution of bromine position and N1-ethyl substitution to binding affinity and selectivity. This MMP approach provides rigorous SAR data that cannot be obtained by testing only a single compound.

Bromodomain Inhibitor Specificity Profiling Panels

Given the tetrahydroquinoline class's association with BD2-selective BET inhibition and the known cross-reactivity risks within the bromodomain family (including CBP, p300, and TRIM24 bromodomains), CAS 922053-34-7 is a relevant inclusion in bromodomain specificity profiling panels [2]. Its distinct chemotype from JQ1 and I-BET726 ensures that panel results capture scaffold-dependent selectivity patterns. The 3-bromo substitution may confer differential off-target profiles compared to 4-bromo or non-halogenated analogs, making it valuable for comprehensive selectivity assessment.

Synthetic Intermediate for Diversified Tetrahydroquinoline Libraries

The aryl bromide functionality of CAS 922053-34-7 provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid generation of diversified analog libraries. This compound can serve as a key intermediate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, amine, or alkyne substituents at the 3-position of the benzamide ring. This synthetic tractability makes it valuable for medicinal chemistry groups building focused THQ libraries for bromodomain or kinase inhibitor screening.

Quote Request

Request a Quote for 3-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.